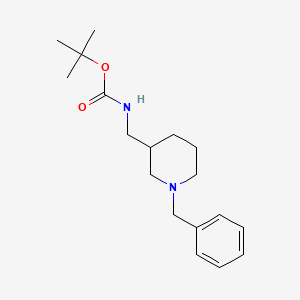

Tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate

CAS No.:

Cat. No.: VC13530747

Molecular Formula: C18H28N2O2

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H28N2O2 |

|---|---|

| Molecular Weight | 304.4 g/mol |

| IUPAC Name | tert-butyl N-[(1-benzylpiperidin-3-yl)methyl]carbamate |

| Standard InChI | InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-12-16-10-7-11-20(14-16)13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,19,21) |

| Standard InChI Key | SHMULBMCYOAGOH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC1CCCN(C1)CC2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCCN(C1)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate, reflects its distinct substitution pattern. Key structural attributes include:

-

Piperidine Ring: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility and hydrogen-bonding capacity.

-

Benzyl Substituent: Attached to the piperidine nitrogen, introducing aromaticity and influencing lipophilicity.

-

tert-Butyl Carbamate Group: Positioned on the methyl group at the 3-carbon of the piperidine ring, providing steric bulk and stability against hydrolysis.

Table 1: Comparative Structural Analysis of Piperidine-Based Carbamates

| Compound Name | Substitution Position | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| tert-Butyl ((1-benzylpiperidin-3-yl)methyl)carbamate | 3-yl | C₁₈H₂₈N₂O₂ | 304.43 | Benzyl, tert-butyl carbamate |

| tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate | 4-yl | C₁₈H₂₈N₂O₂ | 304.43 | Benzyl, tert-butyl carbamate |

| tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate | 4-yl | C₁₆H₂₂N₄O₂ | 292.38 | 4-Cyanopyridin-2-yl, carbamate |

The positional isomerism (3-yl vs. 4-yl) significantly impacts molecular interactions. For instance, the 3-yl derivative’s carbamate group occupies a sterically distinct environment, potentially altering binding affinities to biological targets compared to the 4-yl analog.

Synthetic Methodologies

Synthesis of tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate typically involves multi-step protocols, leveraging classic organic transformations:

Key Synthetic Steps

-

Piperidine Functionalization:

-

Benzylation: Reaction of piperidine with benzyl bromide under basic conditions (e.g., K₂CO₃) yields 1-benzylpiperidine.

-

Methylation at 3-Position: Introduction of a methyl group at the 3-position via alkylation or reductive amination, depending on precursor availability.

-

-

Carbamate Formation:

-

Reaction of the 3-methylpiperidine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) installs the tert-butyl carbamate group.

-

Industrial-Scale Considerations

Industrial synthesis prioritizes cost efficiency and scalability:

-

Continuous Flow Reactors: Enhance yield and reproducibility for benzylation and carbamation steps.

-

Catalyst Optimization: Palladium-based catalysts improve selectivity during alkylation, minimizing byproducts.

Physicochemical Properties

The compound’s behavior in solution and solid states is influenced by its functional groups:

Table 2: Physicochemical Profile

| Property | Value/Description |

|---|---|

| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |

| LogP (Partition Coefficient) | Estimated 2.8–3.2 (indicating moderate lipophilicity) |

| Stability | Stable under inert conditions; susceptible to acid-catalyzed hydrolysis |

The tert-butyl group enhances steric protection of the carbamate, delaying enzymatic or chemical degradation compared to unsubstituted analogs.

Comparative Analysis with 4-yl Isomer

The positional isomerism between 3-yl and 4-yl derivatives underscores the importance of substitution patterns:

Table 3: Functional Differences Between 3-yl and 4-yl Isomers

| Parameter | 3-yl Isomer | 4-yl Isomer |

|---|---|---|

| Synthetic Accessibility | Requires regioselective methylation | More straightforward due to commercial precursors |

| Receptor Binding | Hypothesized preference for D₃ receptors | Documented σ-receptor affinity |

| Metabolic Stability | Higher resistance to CYP3A4-mediated oxidation | Moderate clearance in hepatic microsomes |

Future Research Directions

-

Synthetic Chemistry:

-

Develop enantioselective routes to access chiral 3-yl derivatives for stereochemical activity studies.

-

-

Pharmacology:

-

Screen against orphan GPCRs to identify novel targets.

-

-

Material Science:

-

Investigate coordination chemistry with transition metals for catalytic applications.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume